4-Benzyloxy-benzaldehyde oxime
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Overview
Description
4-Benzyloxy-benzaldehyde oxime is a compound used in the synthesis of an estrogen receptor β-selective ligand . It has the molecular formula C14H13NO2 .
Synthesis Analysis
The synthesis of oxime involves a condensation reaction between benzaldehyde and hydroxylamine . This reaction is based on the reactivity of carbonyl groups, particularly in aldehydes, which are very useful in organic synthesis . The nitrogen of the hydroxylamine acts as a nucleophile .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-9H,10-11H2 .Chemical Reactions Analysis
Benzaldehyde oxime undergoes Beckmann rearrangement to form benzamide, catalyzed by nickel salts or photocatalyzed by BODIPY . Its dehydration yields benzonitrile .Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.26 . It is a solid at room temperature .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 4-Benzyloxy-benzaldehyde oxime can be achieved by the reaction of 4-Benzyloxy-benzaldehyde with hydroxylamine hydrochloride.", "Starting Materials": [ "4-Benzyloxy-benzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-Benzyloxy-benzaldehyde (1.0 g, 0.005 mol) in methanol (20 mL) in a round-bottom flask.", "Step 2: Add hydroxylamine hydrochloride (0.6 g, 0.008 mol) and sodium hydroxide (0.4 g, 0.01 mol) to the flask and stir the mixture at room temperature for 24 hours.", "Step 3: After completion of the reaction, add water (20 mL) to the flask and extract the product with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 4-Benzyloxy-benzaldehyde oxime as a white solid (yield: 80%)." ] } | |
CAS No. |
76193-67-4 |
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(NZ)-N-[(4-phenylmethoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C14H13NO2/c16-15-10-12-6-8-14(9-7-12)17-11-13-4-2-1-3-5-13/h1-10,16H,11H2/b15-10- |
InChI Key |
SLNVTNZIMUJWQW-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\O |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NO |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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